N-[(Z)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide
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Overview
Description
N-[(Z)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide is a complex organic compound with the molecular formula C18H18N2O3. This compound is known for its unique structure, which includes a hydroxyethylamino group, a phenylprop-1-en-2-yl group, and a methoxybenzamide group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-[(Z)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide typically involves multiple steps. One common synthetic route starts with the reaction of 2-aminoethanol with 4-benzylidene-2-phenyl-2-oxazolin-5-one to form an intermediate product. This intermediate is then reacted with 4-methoxybenzoyl chloride under controlled conditions to yield the final compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-[(Z)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-[(Z)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(Z)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenylprop-1-en-2-yl group may interact with hydrophobic pockets in proteins, while the methoxybenzamide group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
N-[(Z)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide can be compared with similar compounds such as:
N-(2-(2-Hydroxyethylamino)ethyl)oleamide: This compound has a similar hydroxyethylamino group but differs in its overall structure and applications.
2-Hydroxyethylamine: A simpler compound that shares the hydroxyethylamino group but lacks the complex structure of this compound. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-[(Z)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-25-16-9-7-15(8-10-16)18(23)21-17(19(24)20-11-12-22)13-14-5-3-2-4-6-14/h2-10,13,22H,11-12H2,1H3,(H,20,24)(H,21,23)/b17-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUAWEIYRIKSMD-LGMDPLHJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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